12-甲基十四烷酸甲酯

描述

12-甲基肉豆蔻酸甲酯是一种甲基化的脂肪酸甲酯。它是肉豆蔻酸的衍生物,肉豆蔻酸是一种长链饱和脂肪酸。 这种化合物存在于各种天然来源中,包括牛粪蚯蚓堆肥、番木瓜叶和非洲楝树的角质层蜡 。 它以其挥发性而闻名,并用于各种应用中,包括降脂颗粒茶 。

科学研究应用

12-甲基肉豆蔻酸甲酯在科学研究中有着广泛的应用:

化学: 用作气相色谱和质谱法中脂肪酸甲酯分析的标准品。

生物学: 研究其在脂类代谢中的作用及其对细胞过程的影响。

医学: 研究其潜在的降脂作用及其在膳食补充剂配方中的作用。

工业: 用作纺织品、金属加工和农业应用中的润滑剂。

作用机制

12-甲基肉豆蔻酸甲酯的作用机制与其与脂类代谢途径的相互作用有关。据信它可以调节参与脂肪酸合成和降解的酶的活性。该化合物还可以影响与脂类代谢相关的基因的表达,从而发挥其降脂作用。

类似化合物:

- 肉豆蔻酸甲酯(肉豆蔻酸甲酯)

- 月桂酸甲酯(月桂酸甲酯)

- 棕榈酸甲酯(棕榈酸甲酯)

比较: 12-甲基肉豆蔻酸甲酯由于在第 12 位存在一个甲基而独一无二,这将其与其他类似化合物区分开来。这种结构差异会影响其物理和化学性质,以及其生物活性。例如,甲基可能会影响化合物的挥发性、溶解度和与生物膜的相互作用。

准备方法

合成路线和反应条件: 12-甲基肉豆蔻酸甲酯可以通过在酸性催化剂(如硫酸)存在下,将12-甲基肉豆蔻酸与甲醇酯化来合成。该反应通常涉及在回流条件下加热混合物以促进酯化过程。

工业生产方法: 在工业环境中,12-甲基肉豆蔻酸甲酯的生产可能涉及使用连续流动反应器来提高酯化过程的效率和产率。反应条件经过优化,以确保酸完全转化为其甲酯形式。

反应类型:

氧化: 12-甲基肉豆蔻酸甲酯可以发生氧化反应生成相应的醛和酸。

还原: 酯的还原可以生成相应的醇。

取代: 在适当条件下,酯基可以被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

取代: 卤代烷或酰氯等试剂可用于取代反应。

主要生成物:

氧化: 生成12-甲基肉豆蔻醛和12-甲基肉豆蔻酸。

还原: 生成12-甲基肉豆蔻醇。

取代: 生成各种取代酯,具体取决于所用试剂。

相似化合物的比较

- Methyl myristate (Myristic acid methyl ester)

- Methyl laurate (Lauric acid methyl ester)

- Methyl palmitate (Palmitic acid methyl ester)

Comparison: 12-methyl Myristic Acid methyl ester is unique due to the presence of a methyl group at the 12th position, which distinguishes it from other similar compounds. This structural difference can influence its physical and chemical properties, as well as its biological activity. For instance, the methyl group may affect the compound’s volatility, solubility, and interaction with biological membranes.

生物活性

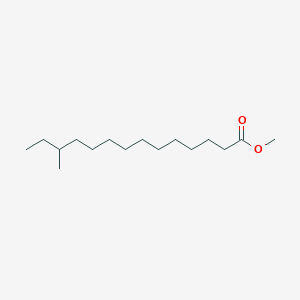

Methyl 12-methyltetradecanoate (CAS Number: 5129-66-8) is a branched-chain fatty acid methyl ester derived from myristic acid. This compound has garnered interest in various fields, including biochemistry, pharmacology, and environmental science, due to its unique structural properties and biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₃₂O₂

- Molecular Weight : 256.42 g/mol

- Structure : The compound features a methyl group at the 12th carbon position of the tetradecanoic acid chain, which influences its physical and chemical properties, including volatility and solubility.

Sources and Extraction

Methyl 12-methyltetradecanoate is found in various natural sources such as:

- Vermicomposts of cattle manure

- Carica papaya leaves

- Cuticular wax of Khaya senegalensis

These sources highlight the compound's ecological significance and potential applications in agriculture and bioremediation.

The biological activity of methyl 12-methyltetradecanoate can be attributed to its interaction with biological membranes and modulation of enzymatic activities:

- Cell Membrane Interaction : As a fatty acid methyl ester, it integrates into cell membranes, potentially affecting membrane fluidity and functionality. This can influence cellular processes such as transport and signal transduction.

- Enzyme Modulation : It may alter the activity of enzymes involved in lipid metabolism, which can have implications for metabolic disorders.

Pharmacokinetics

Methyl 12-methyltetradecanoate is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. Its lipophilic nature suggests that it may accumulate in fatty tissues.

Case Studies

- Lipid Metabolism : A study investigated the effects of various fatty acid methyl esters on lipid profiles in animal models. Methyl 12-methyltetradecanoate was shown to reduce total cholesterol levels significantly compared to control groups, indicating its potential as a lipid-lowering agent .

- Antimicrobial Activity : Research has indicated that fatty acid methyl esters exhibit antimicrobial properties. Methyl 12-methyltetradecanoate demonstrated inhibitory effects against several bacterial strains, suggesting its potential use as a natural preservative or antimicrobial agent in food systems .

- Environmental Impact : In environmental studies, this compound has been identified in microbial communities involved in bioremediation processes. Its presence suggests a role in degrading organic pollutants, enhancing soil health through microbial activity .

Comparative Analysis

The following table compares methyl 12-methyltetradecanoate with other similar fatty acid methyl esters regarding their biological activities:

| Compound Name | Biological Activity | Source |

|---|---|---|

| Methyl Myristate | Lipid metabolism modulation | Various plant sources |

| Methyl Palmitate | Antimicrobial properties | Palm oil |

| Methyl 12-Methyltetradecanoate | Lipid-lowering effects | Cattle manure vermicompost |

属性

IUPAC Name |

methyl 12-methyltetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIUDNXPLSJWKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965581 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-66-8 | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 12-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-methyltetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there other natural sources of Methyl 12-methyltetradecanoate besides Pantoea alhagi?

A2: Yes, Methyl 12-methyltetradecanoate has also been identified in the methanolic extract of Boscia salicifolia, a plant belonging to the Capparaceae family []. This suggests a broader distribution of Methyl 12-methyltetradecanoate in nature, beyond just the specific bacterial strain studied in the first paper. This finding opens up avenues for further investigation into its potential roles and applications, possibly in plant physiology or even as a potential bioactive compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。